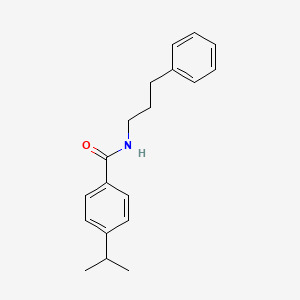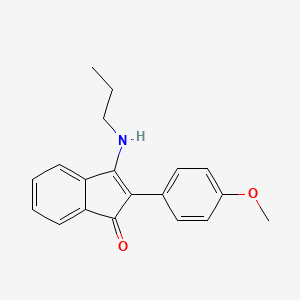![molecular formula C21H17NO6S2 B4630852 3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid](/img/structure/B4630852.png)
3-{5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of thiazolidinone derivatives, including compounds with structures similar to the specified compound, often involves microwave-assisted synthesis, starting from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives. These methods provide a convenient pathway to a variety of thiazolidinone compounds under mild reaction conditions, showcasing the versatility and efficiency of modern synthetic approaches (Zidar, Kladnik, & Kikelj, 2009).
Molecular Structure Analysis
Molecular structure analysis of thiazolidinone derivatives reveals complex interactions and conformations. For example, the analysis of a thiazolidinone derivative showed an essentially planar 5-benzylidene-thiazolidine moiety to which the 4-aminobenzoic acid fragment is inclined, highlighting the intricate molecular geometries these compounds can adopt (Kosma, Selzer, & Mereiter, 2012).
Chemical Reactions and Properties
Thiazolidinone derivatives participate in a variety of chemical reactions, contributing to their diverse chemical properties. For instance, reactions with nitrile oxides or thiols have been explored, revealing pathways to novel compounds with potentially useful biological activities (Kandeel & Youssef, 2001).
Physical Properties Analysis
The physical properties of thiazolidinone derivatives, such as solubility, melting points, and crystal structure, are crucial for understanding their behavior in different environments. Studies have focused on characterizing these properties through various analytical techniques, contributing to a deeper understanding of how these compounds interact with biological systems and materials (Khelloul et al., 2016).
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and potential biological activity, are of significant interest. Investigations into their antimicrobial, antifungal, and possibly antiviral activities highlight the potential of these compounds as therapeutic agents. Studies have shown that certain derivatives exhibit potent antimicrobial activities, suggesting their utility in developing new antimicrobial drugs (Shukla, Pandey, & Chawla, 2019).
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research efforts have been dedicated to synthesizing thiazolidine derivatives due to their promising biological activities. For example, Patel and Patel (2010) developed a series of 2-hydroxy-N(4-oxo-2-aryl-thiazolidin-3-yl)-benzamides through cyclocondensation, exhibiting notable antibacterial and antifungal properties (H. S. Patel & S. J. Patel, 2010). Similarly, Zidar, Kladnik, and Kikelj (2009) explored the synthesis of 4-benzyl-2-(2-(4-oxo-2-thioxothiazolidin-5-ylidene)ethyl)-2H-1,4-benzoxazin-3(4H)-ones, leveraging microwave-assisted synthesis for efficiency (Nace Zidar, J. Kladnik, & D. Kikelj, 2009).
Molecular Structure and Complexing Ability
Kosma, Selzer, and Mereiter (2012) detailed the molecular structure of a related 5-benzylidene-thiazolidine derivative, highlighting its planar structure and potential for forming hydrogen bonds, which could underlie interactions with biological targets (P. Kosma, E. Selzer, & K. Mereiter, 2012). Furthermore, Kudyakova et al. (2009) investigated the complexing abilities of benzoic acid derivatives with polyfluoroalkyl groups, suggesting potential applications in developing metal complexes for various purposes (Yulia S. Kudyakova et al., 2009).
Anticancer Activity
The exploration of thiazolidine derivatives for anticancer activity is also notable. Havrylyuk et al. (2010) reported on the antitumor screening of novel 4-thiazolidinones with a benzothiazole moiety, identifying compounds with significant activity against various cancer cell lines (D. Havrylyuk et al., 2010).
Antifungal Activity
Levshin et al. (2022) synthesized novel derivatives of Mycosidine, testing them for antifungal activity and suggesting a unique mechanism of action related to glucose transport, showcasing the potential of thiazolidine derivatives in developing new antifungal therapies (I. Levshin et al., 2022).
Propiedades
IUPAC Name |
3-[(5E)-5-[[4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO6S2/c1-2-27-18(23)12-28-16-8-6-13(7-9-16)10-17-19(24)22(21(29)30-17)15-5-3-4-14(11-15)20(25)26/h3-11H,2,12H2,1H3,(H,25,26)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPOMBBCSJCJOU-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)C3=CC=CC(=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{(5E)-5-[4-(2-ethoxy-2-oxoethoxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(4-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)methyl]-6-ethoxy-2H-chromen-2-one](/img/structure/B4630772.png)
![3-amino-4,6-dimethyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4630776.png)

![2-(2-bromo-4-tert-butylphenoxy)-N'-[(4-chlorophenoxy)acetyl]acetohydrazide](/img/structure/B4630780.png)
![methyl 4-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4630800.png)
![5-nitro-N-[4-(4-propionyl-1-piperazinyl)phenyl]-2-furamide](/img/structure/B4630801.png)

![N'-(4-methylphenyl)-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(2-phenylethyl)thiourea](/img/structure/B4630811.png)
![methyl 2-{[(5-cyclopropyl-1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]amino}benzoate](/img/structure/B4630820.png)
![1,7-dimethyl-3-(3-phenylpropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4630838.png)
![5-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4630839.png)
![N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4630844.png)
![N-cyclohexyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4630845.png)